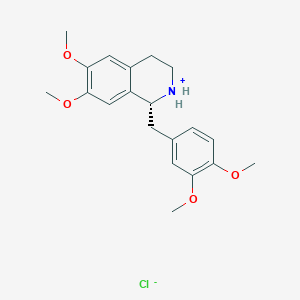

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

Übersicht

Beschreibung

(R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride (CAS: 54417-53-7) is a chiral isoquinoline alkaloid derivative with the molecular formula C₂₀H₂₅NO₄·HCl and a molecular weight of 379.88 g/mol . It is structurally characterized by:

- A tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 5.

- A veratryl (3,4-dimethoxybenzyl) substituent at position 1.

- An R-configuration at the chiral center, critical for its stereospecific interactions .

The compound is a white crystalline powder with ≥99.5% purity (HPLC) and is hygroscopic, requiring storage in airtight containers at cool, dry conditions . It is used in pharmacological research due to its structural similarity to natural alkaloids like papaverine, though its specific biological targets remain under investigation .

Wirkmechanismus

Target of Action

R-Tetrahydropapaverine Hydrochloride (R-THP HCl) is a plant natural product with clinically significant roles .

Mode of Action

It is known that it has neurotoxic effects on dopamine neurons .

Biochemical Pathways

The biosynthesis of R-THP HCl is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . A variant of N-methylcoclaurine hydroxylase with activity on coclaurine enables de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position enables de novo R-THP HCl biosynthesis .

Pharmacokinetics

It is known that the compound has a molecular weight of 37988 g/mol .

Result of Action

It is known to have neurotoxic effects on dopamine neurons .

Action Environment

The action of R-THP HCl can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Biochemische Analyse

Biochemical Properties

R-Tetrahydropapaverine HCl interacts with several enzymes and proteins. The production of R-Tetrahydropapaverine HCl is achieved through heterologous expression of two enzyme variants with activity on nonnative substrates . These include a variant of N-methylcoclaurine hydroxylase with activity on coclaurine, enabling de novo norreticuline biosynthesis . Similarly, a variant of scoulerine 9- -methyl- transferase capable of -methylating 1-benzylisoquinoline alkaloids at the 30 position, enabling de novo R-Tetrahydropapaverine HCl biosynthesis .

Cellular Effects

R-Tetrahydropapaverine HCl has neurotoxic effects on dopamine neurons . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

R-Tetrahydropapaverine HCl exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enables the activity of the R. norvegicus tyrosine hydroxylase (RnTyrH); sepiapterin reductase (RnSepR) and 6-pyruvoyl tetrahydrobiopterin synthase (RnPTPS) increase tetrahydrobiopterin production, while quinonoid dihydropteridine reductase (RnQDHPR) and pterin carbinolamine dehydratase (RnPCD) improve cofactor recycling .

Temporal Effects in Laboratory Settings

The effects of R-Tetrahydropapaverine HCl over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of R-Tetrahydropapaverine HCl vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

R-Tetrahydropapaverine HCl is involved in several metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

R-Tetrahydropapaverine HCl is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of R-Tetrahydropapaverine HCl and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on various studies, including case studies and research findings.

- Molecular Formula : C20H26ClNO4

- Molecular Weight : 373.88 g/mol

- CAS Number : 2328-12-3

Research indicates that this compound exhibits significant interactions with various biological targets, particularly in the central nervous system. It is believed to modulate neurotransmitter systems, which can influence behaviors related to mood and cognition.

1. Neuroprotective Effects

Studies have shown that this compound has neuroprotective properties. For example:

- Case Study : In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a reduction in neuronal cell death by enhancing antioxidant defenses and inhibiting apoptotic pathways .

2. Antidepressant-like Activity

The compound has been evaluated for its antidepressant-like effects in rodent models:

- Research Findings : In behavioral tests such as the forced swim test and tail suspension test, administration of the compound resulted in decreased immobility times, suggesting an antidepressant effect comparable to traditional SSRIs .

3. Anti-inflammatory Properties

Recent studies highlight the anti-inflammatory potential of this compound:

- Mechanism : The compound inhibits pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro and in vivo, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with a moderate half-life:

- Absorption : Rapidly absorbed after oral administration.

- Half-life : Approximately 4 hours in animal models .

Safety Profile

The safety profile of this compound indicates low toxicity:

Wissenschaftliche Forschungsanwendungen

Antispasmodic and Analgesic Properties

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride has been studied for its antispasmodic effects. It is structurally related to papaverine, a known smooth muscle relaxant. Research indicates that this compound may inhibit phosphodiesterase activity, leading to increased cyclic AMP levels and subsequent muscle relaxation .

Neuroprotective Effects

Studies have suggested that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation . Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Cardiovascular Applications

The compound has been investigated for its potential in treating cardiovascular conditions. Its action as a "funny" current channel inhibitor suggests it may help manage heart rate and rhythm disorders . In animal studies, administration of this compound demonstrated a reduction in heart rate during induced tachycardia .

Case Study 1: Antispasmodic Activity

A study evaluated the antispasmodic effects of this compound in vitro using isolated smooth muscle preparations. The results indicated significant relaxation of the intestinal muscle tissue at varying concentrations of the compound .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving rat models of neurodegeneration, researchers administered the compound and observed a marked decrease in markers of oxidative stress compared to control groups. Behavioral assessments also indicated improved cognitive function post-treatment .

Case Study 3: Cardiovascular Effects

A pharmacokinetic study on beagle dogs assessed the effects of intravenous administration of this compound on heart rate variability. The findings revealed significant modulation of heart rate dynamics without adverse effects on blood pressure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride, and how can yield be optimized?

Methodological Answer: The compound is typically synthesized via the Pictet-Spengler reaction or Bischler-Napieralski cyclization , starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and a veratryl (3,4-dimethoxybenzyl) group donor. Key parameters for optimization include:

- Temperature : Reactions often proceed at 60–80°C under reflux in anhydrous solvents (e.g., dichloromethane or acetonitrile).

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) to enhance cyclization efficiency .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water yields >98.5% purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) validate purity ≥98.5% .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 375.85) confirms molecular weight .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Short-term Stability : Stable at 4°C for 6 months in airtight, light-protected containers.

- Long-term Stability : Degradation observed after 12 months at 25°C (≤5% impurity via HPLC). Store at –20°C in desiccated environments to minimize hydrolysis of the tetrahydroisoquinoline core .

Q. What protocols ensure reproducibility in pharmacokinetic studies?

Methodological Answer:

- Sample Preparation : Use phosphate-buffered saline (pH 7.4) for solubility. Sonication or vortexing with DMSO (≤0.1% v/v) aids dissolution.

- Bioanalytical Validation : LC-MS/MS with deuterated internal standards (e.g., 6,7-D₆ analogs) minimizes matrix effects .

Advanced Research Questions

Q. How can stereochemical control of the (R)-enantiomer be achieved during synthesis?

Methodological Answer:

- Chiral Resolution : Use of (R)-BINOL-derived catalysts in asymmetric cyclization or enzymatic resolution (lipases) to isolate the (R)-enantiomer .

- Diastereoselective Methods : Chiral auxiliaries (e.g., Evans oxazolidinones) guide veratryl group orientation, achieving enantiomeric excess (ee) >90% .

Q. What computational tools predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Models : Tools like PISTACHIO and REAXYS BIOCATALYSIS predict Phase I/II metabolism (e.g., O-demethylation at methoxy groups or glucuronidation) .

- Validation : Cross-reference predictions with in vitro hepatocyte assays (human/rat) to confirm dominant pathways (e.g., CYP3A4-mediated oxidation) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?

Methodological Answer:

- SAR Studies : Replace 6,7-dimethoxy with diethoxy groups (see CAS 6429-04-5 in ). Compare binding affinity via radioligand assays (e.g., receptor IC₅₀ shifts).

- Data Interpretation : Ethoxy substitutions reduce potency by ~30% in α-adrenergic receptor models due to steric hindrance .

Q. What in vivo models are suitable for evaluating its neuropharmacological effects?

Methodological Answer:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinoline Family

Table 1: Key Structural and Physicochemical Differences

Pharmacological and Functional Differences

Papaverine lacks chirality and exhibits broader PDE inhibition, leading to non-specific vasodilation .

Substituent Effects :

- The veratryl group (3,4-dimethoxybenzyl) increases lipophilicity compared to papaverine’s benzyl group, likely improving blood-brain barrier penetration .

- O-Methyldauricine ’s additional 12-methoxy group confers α-adrenergic antagonism, absent in the target compound .

Toxicity Profiles: The target compound carries H302 (harmful if swallowed) and H412 (aquatic toxicity) . 6-Methyl-1,2,3,4-tetrahydroquinoline shows higher acute toxicity (H315, H319, H335) due to its volatile nature .

Vorbereitungsmethoden

Classical Synthetic Routes

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction forms the isoquinoline core via cyclodehydration of β-phenylethylamides. For the target compound, homoveratrylamine (3,4-dimethoxyphenethylamine) reacts with β-ketoamides under acidic conditions to generate tetrahydroisoquinoline precursors .

Procedure :

-

Enaminone Formation : Homoveratrylamine (2 mmol) and β-ketoamide (2 mmol) are stirred in dichloromethane with Na₂SO₄ for 14 days at room temperature .

-

Cyclization : Methanesulfonic acid (7–8 mL) is added to the enaminone, followed by 4-day stirring to yield 1,2,3,4-tetrahydroisoquinoline .

-

Salt Formation : The free base is treated with HCl in ethanol to precipitate the hydrochloride salt .

Key Parameters :

-

Acid choice impacts cyclization efficiency (methanesulfonic acid > polyphosphoric acid) .

-

Prolonged reaction times (4–14 days) improve yields but risk side reactions .

Chloromethylation-Cyanidation Sequence

Patent RU2647583C2 outlines a multi-step industrial synthesis starting from veratrol (1,2-dimethoxybenzene) :

Stepwise Process :

-

Chloromethylation : Veratrol reacts with paraformaldehyde and HCl in trichloroethylene at 55°C to form 3,4-dimethoxybenzyl chloride .

-

Cyanidation : The chloride intermediate is treated with NaCN under phase-transfer catalysis to yield 3,4-dimethoxyphenylacetonitrile .

-

Hydrolysis and Reduction : The nitrile is hydrolyzed to homoveratric acid, reduced to homoveratrylamine, and cyclized to the tetrahydroisoquinoline core .

Industrial Considerations :

Stereoselective Synthesis

Asymmetric Hydrogenation

The R-configuration is introduced via chiral catalysts during hydrogenation of dihydroisoquinoline intermediates.

Catalytic System :

-

Substrate : 3,4-Dihydro-6,7-dimethoxyisoquinoline.

-

Catalyst : Nickel-Raney modified with (R)-BINAP (1,1′-binaphthyl-2,2′-diylbis(diphenylphosphine)) .

Outcomes :

Chiral Resolution

Racemic mixtures are resolved using diastereomeric salt formation:

Procedure :

-

Racemate Preparation : Synthesize (±)-tetrahydropapaverine via classical methods.

-

Resolution Agent : React with L-(+)-tartaric acid in ethanol.

-

Crystallization : The (R)-enantiomer-tartrate complex preferentially crystallizes, yielding >99% ee after recrystallization .

Efficiency :

One-Pot Synthesis

Integrated Cyclization-Salt Formation

CN115124466A discloses a streamlined process avoiding intermediate isolation :

Steps :

-

Amination : 3,4-Dimethoxyphenethylamine reacts with methyl acrylate in toluene at 80°C.

-

Cyclization : Add HCl/EtOH (pH 2–3) to induce ring closure.

-

Precipitation : Filter and dry directly to obtain the hydrochloride salt .

Advantages :

Industrial-Scale Manufacturing

GMP-Compliant Production

Current manufacturers optimize for stereochemical purity and regulatory compliance :

Protocol :

-

Starting Material : 3,4-Dimethoxybenzyl chloride (≥28% purity) .

-

Catalytic Hydrogenation : Use Ni-Raney catalysts under controlled H₂ pressure .

-

Crystallization : Isolate the hydrochloride salt at 10°C, wash with pH-adjusted water .

Quality Control :

Comparative Analysis of Methods

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6429-04-5, 54417-53-7 | |

| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6429-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.